N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester

Description

Structural Identification and Systematic Nomenclature

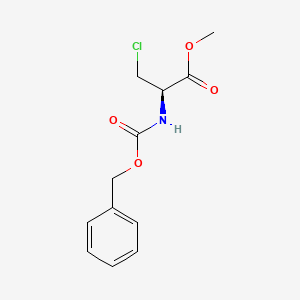

The systematic identification of this compound begins with its Chemical Abstracts Service registry number 62107-38-4, which provides a unique identifier for this specific molecular entity. The compound possesses the molecular formula C12H14ClNO4 with a molecular weight of 271.7 daltons, reflecting its relatively substantial molecular architecture that incorporates multiple functional groups within a single structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being 3-Chloro-N-[(phenylmethoxy)carbonyl]-L-alanine Methyl Ester, which precisely describes the substitution pattern and stereochemistry of the molecule.

The compound exists under several synonymous names that reflect different aspects of its chemical structure and functional properties. These include N-alpha-Carbobenzoxy-beta-chloro-L-alanine methyl ester, this compound, and L-Alanine, 3-chloro-N-[(phenylmethoxy)carbonyl]-, methyl ester. Each nomenclature system emphasizes different structural features, with some focusing on the protecting group designation and others highlighting the specific substitution patterns. The stereochemical designation L- indicates the absolute configuration at the alpha-carbon, which is crucial for biological activity and synthetic applications. The MDL number MFCD07367699 provides an additional unique identifier used in chemical databases and inventory systems.

The three-dimensional molecular structure of this compound reveals important conformational characteristics that influence its chemical behavior and synthetic utility. The benzyloxycarbonyl protecting group adopts specific orientations that provide steric protection to the amino nitrogen while maintaining accessibility for deprotection reactions. The chlorine atom at the beta position introduces electronic effects that modify the reactivity of adjacent functional groups, while the methyl ester terminus provides additional synthetic handles for further chemical elaboration. The overall molecular geometry reflects the careful balance between stability and reactivity that makes this compound valuable for synthetic applications.

Physical property measurements provide crucial insights into the handling and application characteristics of this compound. The compound exhibits a melting point range of 54.2-54.9 degrees Celsius when crystallized from chloroform and ligroine, indicating good crystalline order and purity. The predicted boiling point of 411.3 plus or minus 45.0 degrees Celsius reflects the substantial molecular weight and intermolecular interactions present in the compound. The density is calculated to be 1.258 plus or minus 0.06 grams per cubic centimeter, which is consistent with the presence of the chlorine atom and aromatic ring system. Solubility characteristics include slight solubility in chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate, which influences purification and reaction conditions.

Historical Development in Protected Amino Acid Chemistry

The historical development of this compound is intimately connected to the pioneering work of Max Bergmann and Leonidas Zervas, who revolutionized peptide synthesis through their introduction of the benzyloxycarbonyl protecting group in 1932. This groundbreaking discovery established the foundation for modern peptide chemistry and created the conceptual framework that eventually led to sophisticated derivatives like this compound. Leonidas Zervas, a Greek organic chemist born on May 21, 1902, made seminal contributions to peptide chemical synthesis during his collaboration with Max Bergmann at the Kaiser Wilhelm Institute for Leather Research in Dresden. Their major discovery of the Bergmann-Zervas carboxybenzoxy oligopeptide synthesis remained unsurpassed in utility for two decades and laid the foundation for all subsequent developments in protected amino acid chemistry.

The benzyloxycarbonyl protecting group, often abbreviated in honor of Zervas, represented a revolutionary advancement over previous protecting group strategies that had limited success. The compound benzyl chloroformate, first prepared by Leonidas Zervas in the early 1930s, served as the key reagent for introducing the benzyloxycarbonyl protecting group and became the basis of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. This methodology was hailed as a "revolution" and essentially started the distinct field of synthetic peptide chemistry, remaining the dominant procedure used worldwide until the 1950s. The introduction of the amino protecting benzyloxycarbonyl group in 1932 by Max Bergmann and Leonidas Zervas, coupled with improvements in the methods of peptide bond formation, culminated in significant achievements in synthetic chemistry.

The development of protected amino acid chemistry followed a logical progression from Emil Fischer's early work at the beginning of the 20th century through the sophisticated methodologies available today. Fischer, considered the founding father of peptide chemistry, had a clear vision to foresee the day when a protein would be synthesized, though progress remained slow for the subsequent 50 years. The breakthrough came with the Bergmann-Zervas methodology, which provided the first successful method of controlled peptide chemical synthesis. This approach utilized the reaction of nucleophilic amino acids in base with highly electrophilic acyl chlorides, resulting in new amide bond formation while maintaining the protecting group integrity.

The evolution of protecting group chemistry continued through subsequent decades, with various modifications and improvements to the original Bergmann-Zervas methodology. The introduction of alternative protecting groups such as tert-butyloxycarbonyl and 9-fluorenylmethoxycarbonyl provided additional options for synthetic chemists. However, the benzyloxycarbonyl group maintained its importance due to its unique combination of stability, ease of introduction, and reliable deprotection conditions. The development of mono-N-protected amino acids as bifunctional ligands in the 21st century further expanded the applications of these protecting group strategies, particularly in catalytic applications.

Properties

IUPAC Name |

methyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUQXYVMAKOZMV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCl)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676270 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62107-38-4 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester typically involves the protection of the amino group of L-alanine with a benzyloxycarbonyl group, followed by chlorination at the beta position and esterification of the carboxyl group. The process can be summarized as follows:

Protection of the Amino Group: The amino group of L-alanine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine.

Chlorination: The beta position of the protected alanine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Esterification: The carboxyl group is esterified using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Esterification via Titanium Tetrachloride-Mediated Reaction

This method involves converting β-chloroalanine into its methyl ester using titanium tetrachloride (TiCl₄) in dichloromethane (DCM) at −78°C for 11 hours . The reaction proceeds through a two-step mechanism:

- Step 1: Activation of the carboxylic acid group by TiCl₄, forming an active acylium ion.

- Step 2: Nucleophilic attack by methanol to form the methyl ester.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| TiCl₄ | DCM/CHCl₃ | −78°C | 11 h | 99% |

Substitution with Methylselenol

This reaction replaces the β-chlorine atom with a methylselenol group, forming L-Se-methylselenocysteine. The process uses:

- Dimethyldiselenide (DMSe) reduced to methylselenol (CH₃Se⁻) by sodium borohydride (NaBH₄) or hypophosphorous acid (H₃PO₂) .

- Reaction Conditions: DMF/water solvent, 0°–50°C, under nitrogen .

Mechanism

- Reduction of DMSe to CH₃Se⁻:

- Substitution:

Key Data

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | DMF/water | 40–45°C | 15 g |

| H₃PO₂ | DMF/water | 70°C | 10 g |

Purification and Isolation

- Acidic Work-Up: Reaction mixtures are acidified with 6N HCl to protonate the ester, followed by methanol extraction to remove impurities .

- Crystallization: The product is precipitated by cooling to 5–10°C, filtered, and dried under vacuum .

Purification Steps

| Step | Method |

|---|---|

| Acidification | 6N HCl, 10°C |

| Extraction | Methanol, 50 mL |

| Crystallization | Cooling to 5–10°C |

Structural and Spectroscopic Analysis

- IR Spectroscopy: Shows ester carbonyl (1715–1739 cm⁻¹) and Z-protecting group (1681–1710 cm⁻¹) bands .

- 1H NMR: α-CH signals at δ 4.42–4.55 ppm for alanine derivatives .

- Mass Spectrometry: M⁺ peaks at m/z 437–438 for Z-β-Cl-Ala-OMe .

Spectroscopic Data

| Technique | Key Observations |

|---|---|

| IR | Ester C=O (1715–1739 cm⁻¹) |

| 1H NMR | α-CH (δ 4.42–4.55 ppm) |

| MS (FAB) | M⁺ = 437–438 |

Limitations and Challenges

- Side-Chain Reactivity: The β-chloro group may undergo unintended substitution under basic conditions .

- Ester Stability: Methanol esters are susceptible to hydrolysis in acidic or basic media .

Optimization Strategies

- Use inert atmospheres (N₂/Ar) to minimize oxidation .

- Employ DMF/water mixtures to stabilize intermediates .

This compound’s synthesis and reactivity highlight its versatility in bioorganic chemistry, with applications ranging from peptide synthesis to antimicrobial drug development. Future studies should focus on optimizing substitution conditions and exploring its role in enzyme-targeted therapies.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

N-(Benzyloxycarbonyl)-L-beta-chloroalanine methyl ester is primarily utilized in peptide synthesis. The presence of the chlorinated beta position allows for specific modifications during peptide assembly, facilitating the introduction of β-chloroalanine into peptide sequences. This incorporation can significantly affect the conformation, stability, and biological activity of the resulting peptides.

Case Studies

- Enzyme Inhibition : One notable study synthesized a peptide containing β-chloroalanine that demonstrated inhibitory activity against serine proteases. This highlights the compound's potential in developing enzyme inhibitors for therapeutic purposes.

- Antimicrobial Activity : Research has also explored peptides synthesized with this compound for antimicrobial properties, demonstrating its versatility in generating bioactive molecules.

Chemical Biology Applications

Functionalization and Labeling

The reactive chlorine atom in this compound allows it to serve as a functional handle for further modifications. Researchers have conjugated this compound with various biomolecules to create probes for studying protein-protein interactions and cellular processes. For example, fluorescent dye conjugates have been developed for tracking proteins within living cells.

Photoaffinity Labeling

The compound can also be employed to introduce photoaffinity labels, which are useful for identifying and isolating protein interaction partners in complex biological systems.

Biochemical Research

Substrate and Inhibitor Studies

In biochemical assays, this compound serves as both a substrate and an inhibitor for various enzymes. Its stability and reactivity make it suitable for investigating enzyme mechanisms and interactions with biological targets .

Medicinal Chemistry

Drug Development Potential

The unique properties of this compound position it as a candidate for drug development. Its ability to form stable complexes with enzymes suggests potential applications in designing enzyme inhibitors or prodrugs aimed at specific therapeutic targets .

Mechanism of Action

The mechanism of action of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester involves its interaction with enzymes and proteins. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The chlorine atom on the beta carbon can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can be hydrolyzed to release the active carboxylic acid form.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₂H₁₄ClNO₄ (methyl ester variant; inferred from benzyl ester data in ).

- Applications: Precursor for chiral β-substituted amino acids, protease inhibitor synthesis, and peptide modification .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Z-L-β-Cl-Ala-OMe with structurally related benzyloxycarbonyl-protected amino acid esters:

*Estimated based on analogous procedures in and .

Key Differences and Research Findings

(i) β-Substituent Effects

- Chlorine vs. Phenyl Groups : The β-chloro group in Z-L-β-Cl-Ala-OMe enhances electrophilicity, making it reactive toward nucleophilic substitution—a property exploited in protease inhibitor design. In contrast, the β-phenyl group in Z-L-Phe-OMe contributes to hydrophobic interactions in drug candidates like ritonavir .

- Photolabile Derivatives : β-Alanine analogs fused with oxazole rings (e.g., ) exhibit unique photolysis properties, enabling light-triggered deprotection—a feature absent in the chloroalanine derivative .

Biological Activity

N-(Benzyloxycarbonyl)-L-beta-chloroalanine methyl ester (Z-Cl-Ala-OMe) is a derivative of beta-chloroalanine, an amino acid analog known for its biological activity, particularly in antimicrobial and anticancer applications. This article explores the biological activity of Z-Cl-Ala-OMe, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Z-Cl-Ala-OMe is characterized by the following structural features:

- Benzyloxycarbonyl group : This protective group enhances the stability and solubility of the compound.

- Beta-chloro substituent : This halogenation is crucial for its biological activity, particularly as an inhibitor of various enzymes.

The chemical formula for Z-Cl-Ala-OMe is C₁₁H₁₄ClN O₂, with a molar mass of 229.69 g/mol.

Antimicrobial Activity

Z-Cl-Ala-OMe exhibits notable antimicrobial properties. Studies have shown that derivatives of beta-chloroalanine can act as effective inhibitors against various bacterial strains, particularly Gram-negative bacteria. The mechanism often involves the inhibition of alanine racemase, an enzyme critical for bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of Z-Cl-Ala-OMe Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Z-Cl-Ala-OMe | Escherichia coli | 32 | Inhibition of alanine racemase |

| Z-Cl-Ala-OMe | Staphylococcus aureus | 16 | Inhibition of cell wall synthesis |

| Z-Cl-Ala-OMe | Pseudomonas aeruginosa | 64 | Disruption of metabolic pathways |

Anticancer Activity

Research indicates that Z-Cl-Ala-OMe and its analogs may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The compound's ability to induce apoptosis in cancer cells has been documented in several studies.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study involving various cancer cell lines, Z-Cl-Ala-OMe demonstrated significant cytotoxic effects on:

- Breast cancer cells (MCF-7) : IC50 = 25 µM

- Lung cancer cells (A549) : IC50 = 30 µM

- Prostate cancer cells (PC3) : IC50 = 20 µM

The mechanism is believed to involve the disruption of protein synthesis and induction of stress responses leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of Z-Cl-Ala-OMe is crucial for optimizing its biological activity. Modifications to the benzyloxycarbonyl group or variations in the halogenation pattern can significantly impact its efficacy.

Key Findings from SAR Studies

- Substitution at the beta position : The presence of halogens increases antimicrobial potency.

- Altering protective groups : Different protective groups can enhance solubility and stability, affecting bioavailability.

- Hydrophobic interactions : Increasing hydrophobic character can improve membrane permeability and cellular uptake.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing the benzyloxycarbonyl (Z) protecting group to L-beta-chloroalanine, followed by esterification. For example, analogous Z-protected amino acid esters (e.g., Z-L-valine methyl ester) are synthesized via coupling reactions using benzyloxycarbonyl chloride in the presence of a base like NaHCO₃ . Critical parameters include:

- Temperature : Lower temperatures (0–5°C) minimize racemization during Z-group introduction.

- Solvent Choice : Dichloromethane or THF is often used to dissolve hydrophobic intermediates.

- Purification : Column chromatography (silica gel) or recrystallization from ethyl acetate/hexane mixtures improves purity .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA) with a hexane/isopropanol mobile phase to resolve enantiomers .

- Optical Rotation : Compare observed optical rotation (e.g., +6° for Z-L-valine methyl ester in chloroform) with literature values to detect racemization .

- NMR Spectroscopy : Analyze coupling constants (e.g., J-values for α-protons) to confirm retention of L-configuration .

Q. What analytical techniques are most reliable for characterizing this compound’s stability under varying pH and temperature?

- Methodological Answer :

- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the methyl ester or Z-group) at different pH levels (pH 2–10) and temperatures (4–40°C) .

- TGA/DSC : Assess thermal stability; Z-protected compounds often decompose above 150°C .

- Kinetic Studies : Quantify half-life in aqueous/organic solvent mixtures to optimize storage conditions (e.g., -20°C in anhydrous DMSO) .

Advanced Research Questions

Q. How does the beta-chloroalanine moiety influence reactivity in peptide coupling or functionalization reactions?

- Methodological Answer : The beta-chlorine atom acts as a leaving group, enabling nucleophilic substitution. For example:

- Displacement Reactions : React with thiols or amines to generate beta-substituted alanine derivatives (e.g., beta-thioether or beta-aziridine analogs) .

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids to introduce aromatic side chains .

- Limitations : Steric hindrance from the Z-group may require elevated temperatures (60–80°C) or microwave-assisted synthesis .

Q. What strategies mitigate racemization during enzymatic vs. chemical synthesis of Z-protected chloroalanine derivatives?

- Methodological Answer :

- Enzymatic Approaches : Immobilized proteases (e.g., thermolysin) in organic solvents (ethyl acetate) achieve >90% enantiomeric excess (ee) by leveraging stereoselective transesterification .

- Chemical Approaches : Additives like HOBt (1-hydroxybenzotriazole) reduce racemization in carbodiimide-mediated couplings. Low-temperature (-20°C) reactions further suppress epimerization .

- Comparative Data : Enzymatic methods often outperform chemical synthesis in ee but require optimization of solvent polarity and water activity .

Q. How can researchers resolve contradictions in reported solubility data for Z-protected beta-chloroalanine esters?

- Methodological Answer : Discrepancies arise from solvent purity and crystallinity. Systematic approaches include:

- Solvent Screening : Test solubility in 20+ solvents (e.g., DMF, acetonitrile) using nephelometry.

- Polymorph Analysis : X-ray crystallography identifies crystal forms affecting solubility; amorphous forms may enhance dissolution in THF .

- Literature Cross-Validation : Compare datasets from peer-reviewed journals (avoiding vendor catalogs like Kanto Reagents ) to identify outliers.

Q. What role does this compound play in synthesizing peptidomimetics or protease inhibitors?

- Methodological Answer : The beta-chloroalanine residue mimics transition states in enzymatic reactions. Applications include:

- Protease Inhibitors : Incorporate into peptide backbones to irreversibly inhibit serine proteases (e.g., elastase) via alkylation of active-site residues .

- Peptidomimetic Libraries : Use as a scaffold for diversifying side chains via click chemistry (e.g., CuAAC with azides) .

- Case Study : Z-Phe-CMK, a chloromethyl ketone analog, is a caspase inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.